REACTION_SMILES
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[C:1](#[N:2])[c:3]1[c:4]([O:14][CH3:15])[c:5]([CH3:13])[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][cH:12]1.[CH3:16][OH:17].[K+:19].[OH-:18]>>[C:1](#[N:2])[c:3]1[c:4]([O:14][CH3:15])[c:5]([CH3:13])[c:6]([C:7](=[O:8])[OH:9])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C#N)c(OC)c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1c(C#N)ccc(C(=O)O)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |